

Molecular weight and formula of 1-Acetylcylohexene

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Compound of Interest

Compound Name: 1-Acetylcylohexene

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An In-depth Technical Guide to 1-Acetylcylohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-acetylcylohexene**, including its molecular weight and formula. It offers a detailed experimental protocol for its synthesis and presents key analytical data in a structured format for ease of reference.

Core Data Presentation

All quantitative data regarding **1-acetylcylohexene** is summarized in the table below, providing a clear and concise reference for researchers.

Property	Value	Source(s)
Chemical Formula	C ₈ H ₁₂ O	[1] [2] [3] [4] [5]
Molecular Weight	124.18 g/mol	[1] [2] [3] [4] [5]
CAS Number	932-66-1	[1] [2] [5]
Appearance	Clear yellow liquid	[3] [6]
Boiling Point	201-202 °C (lit.)	[6] [7]
Density	0.966 g/mL at 25 °C (lit.)	[6] [7]
Refractive Index (n ₂₀ /D)	1.49 (lit.)	[7]

Synthesis of 1-Acetylhexene

A common and effective method for the synthesis of **1-acetylhexene** is through the rearrangement of 1-ethynylcyclohexanol.[\[1\]](#) The following protocol details the experimental procedure for this synthesis.

Experimental Protocol: Synthesis from 1-Ethynylcyclohexanol

Materials:

- 1-Ethynylcyclohexanol (40 g, 0.32 mole)
- Dry benzene (250 ml)
- Phosphorus pentoxide (10 g)
- 5% Sodium bicarbonate solution (100 ml)
- Anhydrous sodium sulfate (15 g)
- Boiling chip

Equipment:

- 500-ml round-bottomed flask
- Reflux condenser
- Steam cone
- Separatory funnel
- Distillation apparatus with a 15-cm helix-packed column

Procedure:

- In a 500-ml round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 ml of dry benzene, 10 g of phosphorus pentoxide, and a boiling chip.[1]
- Attach a reflux condenser to the flask and gently reflux the mixture on a steam cone for 2.5 hours.[1]
- After the reflux period, cool the contents of the flask.
- Decant the benzene solution from the phosphorus pentoxide.
- Wash the benzene solution once with 100 ml of 5% sodium bicarbonate solution in a separatory funnel.[1]
- Dry the organic layer over 15 g of anhydrous sodium sulfate.[1]
- Remove the benzene by distillation at atmospheric pressure.[1]
- Carefully fractionate the resulting residue under reduced pressure using a 15-cm helix-packed column.[1]
- Collect the product boiling at 85–88°C/22 mm Hg. The expected yield is 22.5–28 g (56–70%).[1]

Analytical Data

The following tables summarize the key spectral data for the characterization of **1-acetylcyclohexene**.

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
6.918	m	=CH-
2.278	m	-CH ₂ -
2.26	m	-CH ₂ -
2.22	m	-CH ₂ -
1.66 - 1.58	m	-CH ₂ -CH ₂ -

Solvent: CDCl₃, Frequency: 400 MHz[2]

Mass Spectrometry Data

m/z	Relative Intensity
124 (M ⁺)	58.80
109	54.72
81	99.99
82	48.94
67	46.83

Technique: Electron Ionization (EI)[3]

IR Spectral Data

While a full spectrum is not provided, characteristic peaks for the functional groups present in **1-acetylcyclohexene** are expected around:

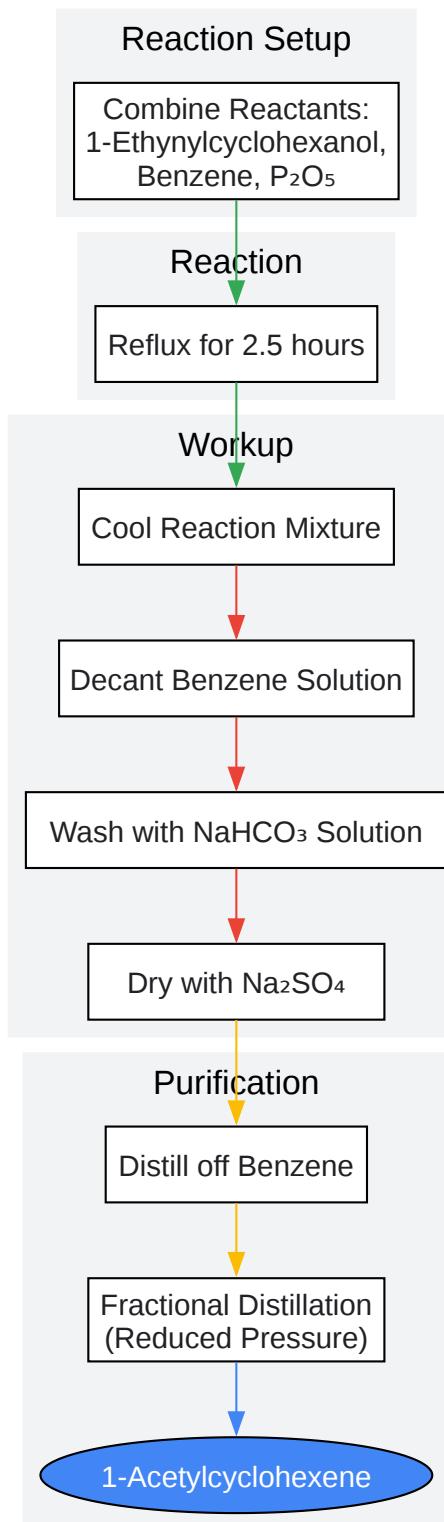
- C=O stretch (ketone): ~1670 cm⁻¹
- C=C stretch (alkene): ~1640 cm⁻¹

- sp² C-H stretch: ~3020 cm⁻¹
- sp³ C-H stretch: below 3000 cm⁻¹

Visualizations

The following diagrams illustrate the synthesis workflow and the reaction mechanism for the preparation of **1-acetylhexene**.

Experimental Workflow: Synthesis of 1-Acetylcylohexene



Proposed Reaction Mechanism

1-Ethynylcyclohexanol

Meyer-Schuster
Rearrangement
(Acid-catalyzed)

Propargyl-Allenyl Intermediate

Tautomerization

1-Acetylcylohexene

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